molecular formula C20H24N2O3S B2851107 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole CAS No. 942666-40-2

3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole

Cat. No. B2851107
CAS RN: 942666-40-2
M. Wt: 372.48
InChI Key: ONDQZNIHIZLQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole, also known as DNP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNP is a sulfonylurea herbicide that has been widely used in agriculture to control various weeds. However, recent studies have shown that DNP has potential applications in various fields, including medicine and biochemistry.

Mechanism of Action

3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole exerts its effects by inhibiting the activity of the sulfonylurea receptor (SUR) in cells. SUR is a protein that regulates the activity of potassium channels in cells, which in turn regulates the release of insulin. 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole binds to SUR and blocks the potassium channels, leading to an increase in intracellular calcium levels and subsequent cell death.
Biochemical and Physiological Effects:
3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole has been shown to have antioxidant properties. 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole has also been shown to regulate glucose metabolism and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole in lab experiments is its specificity. 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole targets a specific protein, SUR, which makes it an ideal tool for studying the role of SUR in various cellular processes. However, one of the limitations of using 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole is its toxicity. 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole. One potential direction is the development of 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole derivatives that are less toxic and more specific in their action. Another direction is the study of the role of 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole in regulating other cellular processes, such as inflammation and glucose metabolism. Additionally, the potential use of 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole in combination with other drugs for cancer treatment is an area of active research.

Synthesis Methods

The synthesis of 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole involves the reaction of 4-pentyloxynaphthalene with pyrazole-3,5-dicarboxylic acid. The reaction is catalyzed by a base such as triethylamine, and the product is obtained after purification through column chromatography.

Scientific Research Applications

3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole has been studied for its potential use in cancer treatment. Studies have shown that 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

3,5-dimethyl-1-(4-pentoxynaphthalen-1-yl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-4-5-8-13-25-19-11-12-20(18-10-7-6-9-17(18)19)26(23,24)22-16(3)14-15(2)21-22/h6-7,9-12,14H,4-5,8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDQZNIHIZLQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.